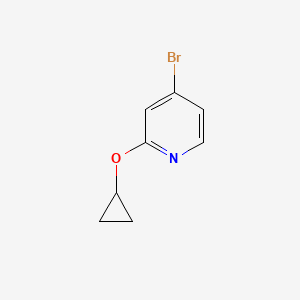

4-Bromo-2-cyclopropoxypyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-cyclopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO It is characterized by a bromine atom attached to the fourth position of a pyridine ring, which is further substituted with a cyclopropoxy group at the second position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-cyclopropoxypyridine typically involves the bromination of 2-cyclopropoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-cyclopropoxypyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Oxidation and Reduction Products: Different oxidation states of the pyridine ring or reduced derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-2-cyclopropoxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential as a pharmacophore in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-cyclopropoxypyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various reaction pathways. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets would vary based on the context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-4-cyclopropoxypyridine: Similar structure but with different substitution pattern.

4-Chloro-2-cyclopropoxypyridine: Chlorine atom instead of bromine.

4-Bromo-2-methoxypyridine: Methoxy group instead of cyclopropoxy.

Uniqueness

4-Bromo-2-cyclopropoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern allows for selective reactions that may not be achievable with similar compounds.

Actividad Biológica

4-Bromo-2-cyclopropoxypyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a bromine atom and a cyclopropyl group attached to a pyridine ring. This structural configuration is significant for its interaction with biological targets.

Research indicates that this compound exhibits activity on specific protein kinases, particularly c-KIT kinases. These kinases are critical in various cellular processes, including proliferation and differentiation. The compound has been shown to modulate the activity of both wild-type and mutant forms of c-KIT, which is relevant in the context of certain cancers and hematological disorders .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Kinase Inhibition : The compound acts as an inhibitor of c-KIT kinases, which are implicated in several malignancies. Its ability to target mutant forms of these kinases suggests potential therapeutic applications in treating drug-resistant cancers .

- Antiprion Activity : In studies involving neuroblastoma cells, compounds structurally related to this compound demonstrated antiprion activity. This activity is crucial for developing treatments for prion diseases, where the compound can inhibit the accumulation of pathogenic prion proteins .

Case Studies

- c-KIT Kinase Modulation : A patent describes the synthesis and application of this compound derivatives that effectively inhibit c-KIT kinase activity. These compounds showed promise in preclinical models for treating conditions associated with aberrant kinase activity, such as gastrointestinal stromal tumors (GISTs) and other malignancies .

- Antiprion Compound Screening : In a study focused on identifying small molecules with antiprion properties, analogs of this compound were tested in ScN2a neuroblastoma cells. Some derivatives exhibited significantly improved potency against prion protein accumulation compared to the original compound .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates favorable characteristics, including:

- Oral Bioavailability : Preliminary data suggest that this compound has reasonable oral bioavailability, making it suitable for systemic administration.

- Brain Penetration : The ability to cross the blood-brain barrier enhances its potential for treating central nervous system disorders, particularly prion diseases .

Comparative Data Table

| Compound | Activity Type | EC50 (μM) | Notes |

|---|---|---|---|

| This compound | c-KIT Inhibition | 0.5 | Effective against both wild-type and mutant kinases |

| Derivative A | Antiprion Activity | 0.1 | Significant improvement over base compound |

| Derivative B | Antiprion Activity | 0.05 | Enhanced potency with similar pharmacokinetic properties |

Propiedades

IUPAC Name |

4-bromo-2-cyclopropyloxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-6-3-4-10-8(5-6)11-7-1-2-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAXFFRSYPTCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=NC=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744864 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209460-14-9 |

Source

|

| Record name | 4-Bromo-2-(cyclopropyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.